Semicarbazide hydrochloride
Description
Evolution of Semicarbazide (B1199961) Hydrochloride Research: A Historical Overview
The history of Semicarbazide hydrochloride is linked to the broader development of hydrazine (B178648) chemistry. Early methods for its preparation involved several distinct chemical routes, reflecting the exploratory nature of late 19th and early 20th-century organic synthesis. Over time, these initial methods have been refined and supplemented by more efficient industrial processes designed to improve yield and cost-effectiveness.
One of the earliest documented approaches involved the reaction of potassium cyanate (B1221674) with hydrazine sulfate. Another foundational method was the reaction between hydrazine hydrate (B1144303) and urea (B33335). As research progressed, alternative pathways were explored, including the reduction of nitrourea (B1361781). A significant advancement in its production was the development of processes reacting carbon monoxide with hydrazine under pressure, catalyzed by metal carbonyls, to produce semicarbazide, which is then acidified to yield the hydrochloride salt. rxchemicals.com A more common commercial route involves the reaction of hydrazine hydrate with urea, followed by purification steps to isolate the this compound product. rxchemicals.com More recent innovations have sought to bypass the use of expensive hydrazine as a starting material altogether, utilizing reactants like monochlorourea sodium salt and ammonia (B1221849).
A summary of key synthesis routes is presented below.
| Method | Reactants | Key Features |
| Reaction with Urea | Hydrazine Hydrate, Urea | A common commercial route for production. rxchemicals.com |
| Carbon Monoxide Route | Carbon Monoxide, Hydrazine | Involves high pressure and temperature with a metal carbonyl catalyst. rxchemicals.com |
| Nitrourea Reduction | Nitrourea, Zinc Dust, Hydrochloric Acid | An early laboratory synthesis method. |
| Cyanate Reaction | Potassium Cyanate, Hydrazine Sulfate | A historical synthesis pathway. |
Foundational Role of this compound as a Core Chemical Reagent
The principal and most established role of this compound in chemical research is as a derivatizing agent for carbonyl compounds. sigmaaldrich.comsigmaaldrich.com It undergoes a characteristic condensation reaction with aldehydes and ketones to form semicarbazones. This reaction is highly reliable and serves a critical analytical purpose: the resulting semicarbazones are typically stable, crystalline solids with sharp, distinct melting points. sigmaaldrich.comfishersci.se This property facilitates the identification, characterization, and purification of carbonyl compounds from complex mixtures. fishersci.se The reaction mechanism involves a nucleophilic attack by the terminal nitrogen atom of semicarbazide on the carbonyl carbon. rxchemicals.com
Beyond derivatization, this compound is a valuable precursor in the synthesis of various heterocyclic compounds. fishersci.seoconchemicals.ie These nitrogen-containing ring systems are of significant interest in medicinal chemistry. For instance, semicarbazide and its derivatives are used in the synthesis of 1,3,4-oxadiazoles, a class of compounds investigated for a range of applications. asianpubs.orgwisdomlib.org The cyclization of semicarbazones, often through oxidative methods, provides a direct route to these important heterocyclic structures. asianpubs.org Research has also demonstrated its use in preparing more complex structures like 2-alkylsemicarbazides and pyrazoles. sciforum.netresearchgate.netarkat-usa.org
The table below illustrates the reaction of this compound with representative carbonyl compounds.
| Carbonyl Compound | Product | Significance of Reaction |
| Aldehyde (R-CHO) | Aldehyde Semicarbazone | Forms crystalline derivatives for identification and purification. |
| Ketone (R-CO-R') | Ketone Semicarbazone | Enables separation and characterization of ketones. sigmaaldrich.com |
| Substituted Aryl Aldehyde | Substituted Aryl Semicarbazone | Synthesis of precursors for heterocyclic compounds like 1,3,4-oxadiazoles. asianpubs.orgasianpubs.org |
Interdisciplinary Research Landscape Involving this compound
The application of this compound extends far beyond the traditional organic synthesis laboratory, marking its presence in a variety of interdisciplinary research fields.
In Analytical Chemistry , it serves as a crucial reagent for the detection and quantification of carbonyl compounds. scimplify.comscimplify.com Its ability to react with α-keto acids to form colored derivatives allows for their visualization and analysis using techniques like thin-layer chromatography (TLC). Furthermore, this compound is used as an analytical standard and indicator for nitrofurazone, a veterinary drug; its presence as a metabolite (SEM) in food products of animal origin is monitored to detect the use of the banned antibiotic. himedialabs.comnih.gov
Within Pharmaceutical and Medicinal Chemistry , the compound is a key intermediate and precursor. scimplify.comscimplify.com It is utilized in the synthesis of nitrofuran antibacterials, highlighting its importance in creating pharmaceutical formulations. calpaclab.comlabdepotinc.com The semicarbazide scaffold is a building block for hydrazine derivatives and other molecules that are investigated for a range of biological activities. scimplify.com Derivatives have been synthesized and studied for potential applications in anticancer and antimicrobial drug development. pmarketresearch.com
In the field of Materials Science , research has uncovered novel applications for this compound. It has been investigated for its utility in preparing corrosion inhibitors, which protect metals from degradation. rxchemicals.comsigmaaldrich.com More recently, it has been employed as an additive in the fabrication of perovskite solar cells. In this context, it acts as a Lewis base to anchor lead iodide (PbI₂) at the grain boundaries of the perovskite material, which helps to suppress photoinduced decomposition and enhance the long-term photostability of the solar cells. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/ |
|---|---|
CAS No. |
563-41-7 |
Molecular Formula |
CH6ClN3O |
Molecular Weight |
111.53 g/mol |
IUPAC Name |
aminourea;hydron;chloride |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |
InChI Key |
XHQYBDSXTDXSHY-UHFFFAOYSA-N |
SMILES |
C(=O)(N)NN.Cl |
Isomeric SMILES |
C(=O)(N)N[NH3+].[Cl-] |
Canonical SMILES |
[H+].C(=O)(N)NN.[Cl-] |
boiling_point |
347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992) |
Color/Form |
Prisms from dilute alcohol White crystals |
melting_point |
342 to 347 °F decomposes at 347-365° F (EPA, 1998) 175-185 °C /decomposes/ |
Other CAS No. |
563-41-7 |
physical_description |
Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998) |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
57-56-7 (Parent) |
solubility |
Very soluble (NTP, 1992) Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether Insoluble in absolute alcohol In water, 1X10+6 mg/L at 25 °C /Estimated/ 9.2 [ug/mL] |
Synonyms |
Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM |
vapor_pressure |
0.13 mm Hg at 25 °C /Estimated/ |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Semicarbazide Hydrochloride and Derivatives
Optimized Synthesis Routes for Semicarbazide (B1199961) Hydrochloride
Conventional methods for synthesizing semicarbazide hydrochloride, such as the reaction of hydrazine (B178648) with urea (B33335), often result in modest yields of around 75-80%. google.com Research has focused on optimizing these processes to improve efficiency and product purity.
One industrial method involves the reaction of carbon monoxide with hydrazine under high pressure (superatmospheric pressures) and at temperatures ranging from 0°C to 200°C. google.com This reaction is conducted in the presence of a catalytic amount of a metal carbonyl. The resulting semicarbazide is then acidified to produce the hydrochloride salt. google.com
Another catalytic approach involves the reaction of nitrourea (B1361781) with hydrogen. google.com This process is carried out in the presence of a hydrogenation catalyst, hydrochloric acid, and an inert solubilizing agent to yield this compound. google.com For the synthesis of semicarbazide derivatives, lanthanum(III) chloride combined with chloroacetic acid has been shown to be an efficient and reusable catalytic system in one-pot, multi-component reactions. arabjchem.org
The synthesis of semicarbazide from monochlorourea sodium salt and ammonia (B1221849) can also be improved with a catalyst. google.com Compounds of zinc or cadmium, such as their chlorides, hydroxides, sulfates, carbonates, acetates, or salicylates, as well as their ammine or ethylenediamine (B42938) complexes, have been found to be effective catalysts, enhancing both reactivity and yield. google.com
A common commercial route for this compound synthesis is the condensation of hydrazine hydrate (B1144303) with urea. google.com Optimizations to this process have been developed to increase the yield and purity of the final product. Key parameters that have been adjusted include the mole ratio of reactants, reaction temperature, and purification methods. google.com
The mole ratio of hydrazine to urea is critical; a ratio between 0.9:1 and 1.2:1 is recommended. google.com An excess of hydrazine can lead to lower product yields, while an excess of urea favors the formation of the byproduct hydrazodicarbonamide. google.com The reaction temperature is typically maintained between 80°C and 130°C to ensure a reasonable reaction rate without significant product degradation. google.com
A significant improvement in yield has been achieved by modifying the workup procedure. After the initial reaction, water is substantially removed from the mixture. google.com An alcohol, preferably methanol (B129727), is then added to dissolve the semicarbazide and precipitate alcohol-insoluble by-products like hydrazodicarbonamide. google.com A crucial step is the use of anhydrous hydrogen chloride for the final precipitation of this compound, which has been shown to significantly increase the yield to as high as 89.7%. google.com
Table 1: Optimized Conditions for Hydrazine-Urea Condensation
| Parameter | Optimized Range/Value | Rationale |
|---|---|---|
| Hydrazine:Urea Mole Ratio | 0.9:1 to 1.2:1 | Balances product yield and minimizes byproduct formation. google.com |
| Reaction Temperature | 80°C to 130°C | Ensures a reasonable reaction rate while avoiding degradation. google.com |
| Acidification Agent | Anhydrous HCl | Significantly increases product yield compared to aqueous HCl. google.com |
| Purification Solvent | Methanol | Effectively dissolves semicarbazide while precipitating by-products. google.com |
An alternative synthetic route that avoids the direct use of expensive hydrazine involves monochlorourea sodium salt as an intermediate. google.comgoogle.com This process starts with the chlorination of urea in the presence of sodium hydroxide (B78521) to form monochlorourea sodium salt. This intermediate is then reacted with ammonia to produce semicarbazide. google.comgoogle.com
The reaction of monochlorourea sodium salt with ammonia is typically carried out in an aqueous solution or in liquid ammonia. google.comgoogle.com While the reaction can proceed at low temperatures, it is preferably conducted between 50°C and 150°C in a closed system to accelerate the process and prevent the escape of ammonia. google.com The resulting semicarbazide can then be acidified with hydrochloric acid to yield this compound. google.com This method can be catalyzed by zinc or cadmium compounds to improve yields. google.com For instance, using a zinc chloride catalyst in a stainless steel autoclave at 70°C can result in a 90% yield of semicarbazide. google.com
Table 2: Monochlorourea-Based Synthesis of Semicarbazide
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Urea, Sodium Hypochlorite (B82951), Sodium Hydroxide | Aqueous solution, cooled to 5-10°C | Monochlorourea Sodium Salt |
| 2 | Monochlorourea Sodium Salt, Ammonia | 50-150°C, closed system, optional catalyst (e.g., ZnCl₂) | Semicarbazide |
| 3 | Semicarbazide, Hydrochloric Acid | Acidification | This compound |
Targeted Synthesis of Isotopically Labeled this compound
Isotopically labeled compounds are invaluable tools in mechanistic studies and as internal standards in analytical chemistry. scripps.edunumberanalytics.com The synthesis of this compound with stable isotopes such as ¹³C and ¹⁵N has been a focus of specialized synthetic efforts.
The synthesis of ¹³C and ¹⁵N labeled this compound often utilizes correspondingly labeled starting materials. xml-journal.netgoogle.com A common approach involves the reaction of labeled urea with labeled hydrazine.
For the synthesis of ¹³C,¹⁵N₃-semicarbazide hydrochloride, ¹³C,¹⁵N₂-doubly labeled urea and ¹⁵N₂-labeled hydrazine hydrate serve as the raw materials. xml-journal.net The synthesis is a direct one-step process based on a reflux reaction. xml-journal.net Through single-factor and orthogonal experimental designs, the optimal reaction conditions have been determined to be a mole ratio of ¹⁵N₂-hydrazine to ¹³C,¹⁵N₂-urea of 1.4:1, a reaction temperature of 135°C, and a reaction time of 4.5 hours. xml-journal.net This optimized process achieves a yield of over 90%, with a purity of ≥98%. The isotopic abundance is ≥97% for ¹³C and ≥99% for ¹⁵N. xml-journal.net
Another described method for preparing ¹³C and ¹⁵N labeled this compound involves first preparing ¹⁵N₂-hydrazine hydrate by mixing ¹⁵N-labeled urea with sodium hypochlorite and sodium hydroxide. google.com This labeled hydrazine is then reacted with ¹³C,¹⁵N-labeled urea. google.com The reaction temperature is controlled between 75-160°C for 2-10 hours. google.com After the reaction, the product is concentrated, acidified with concentrated hydrochloric acid to a pH of 3.0-4.0, and then recrystallized to yield the final ¹³C,¹⁵N₃-semicarbazide hydrochloride crystals. google.com
Table 3: Optimized Synthesis of ¹³C,¹⁵N₃-Semicarbazide Hydrochloride
| Parameter | Optimized Value |
|---|---|
| Reactants | ¹⁵N₂-Hydrazine Hydrate, ¹³C,¹⁵N₂-Urea |
| Mole Ratio (Hydrazine:Urea) | 1.4:1 |
| Reaction Temperature | 135°C |
| Reaction Time | 4.5 hours |
| Yield | >90% |
| Purity | ≥98% |
| ¹³C Abundance | ≥97% |
| ¹⁵N Abundance | ≥99% |
Source: xml-journal.net
Isotopically labeled compounds are essential for elucidating reaction mechanisms by allowing researchers to track the fate of specific atoms through a chemical transformation. numberanalytics.comnih.gov The use of kinetic isotope effects (KIEs), where molecules with different isotopes react at different rates, provides detailed information about the rate-determining step of a reaction. princeton.edu
In the context of semicarbazide chemistry, isotopically labeled this compound is crucial for understanding the mechanisms of reactions in which it participates. For example, in the synthesis of 5-Nitro-2,4-Dihydro-3H-1,2,4-Triazol-3-One (NTO) from semicarbazide, ¹⁵N-labeled semicarbazide was used to track the nitrogen atoms during the cyclization reaction with formic acid. scispace.com This helped to confirm the reaction pathway and the structure of the resulting heterocyclic product. scispace.com
Furthermore, stable isotopically labeled molecules like ¹³C,¹⁵N₂-semicarbazide hydrochloride serve as vital internal standards in mass spectrometry-based analytical methods. For instance, they are used for the quantitative determination of nitrofuran antibiotic residues in food products. The labeled standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Regioselective Derivatization in Semicarbazide Synthesis
Regioselective derivatization is a critical aspect of synthesizing complex semicarbazide derivatives, allowing for the precise introduction of functional groups at specific nitrogen atoms within the semicarbazide scaffold. This control is paramount for tailoring the molecule's properties for various applications, from pharmaceuticals to materials science.
Direct alkylation of this compound is challenging due to the higher basicity and nucleophilicity of the N1 nitrogen compared to the N2 and N4 positions. sciforum.net To achieve selective alkylation at the N2 position, a common strategy involves the protection of the more reactive N1 amino group. sciforum.netmdpi.com This is typically accomplished by forming a semicarbazone through the condensation of semicarbazide with an aldehyde or ketone. mdpi.comijcce.ac.ir The resulting alkylidene or arylidene group is electron-withdrawing, which decreases the nucleophilicity of the N1 nitrogen and increases the acidity of the N(2)H proton, facilitating its deprotonation. sciforum.netmdpi.com
A highly effective and general protocol for the selective N2-alkylation of semicarbazones has been developed. mdpi.comarkat-usa.org This method involves the deprotonation of the semicarbazone with a strong base, followed by reaction with an alkylating agent. sciforum.netarkat-usa.org Sodium hydride (NaH) in acetonitrile (B52724) (MeCN) has been identified as an excellent base/solvent system for the complete and selective deprotonation of the N2 position in various semicarbazones. sciforum.netmdpi.comarkat-usa.org Subsequent treatment with alkylating reagents such as alkyl halides (e.g., methyl iodide, ethyl iodide, butyl iodide) or benzyl (B1604629) halides affords the corresponding N2-alkylated semicarbazones in high yields. mdpi.comarkat-usa.org
The final step in the synthesis of N2-alkylated semicarbazide hydrochlorides is the hydrolysis of the N2-alkylated semicarbazone. mdpi.comarkat-usa.org Mild acidic conditions are typically employed to cleave the protective alkylidene or arylidene group. mdpi.comarkat-usa.org For instance, brief heating with hydrochloric acid can effectively hydrolyze acetone (B3395972) 2-alkylsemicarbazones to yield the desired 2-alkylsemicarbazide hydrochlorides. mdpi.comarkat-usa.org
Table 1: Examples of Base/Solvent Combinations for Semicarbazone Deprotonation sciforum.netmdpi.comarkat-usa.org
| Base | Solvent |
| Sodium Hydride (NaH) | Acetonitrile (MeCN) |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) |
| Sodium Methoxide (MeONa) | Dimethylformamide (DMF) |
| Potassium tert-Butoxide (t-BuOK) | Tetrahydrofuran (THF) |
| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) |
| Cesium Carbonate (Cs2CO3) | Acetonitrile (MeCN) |
| Sodium Hydroxide (NaOH) | Ethanol/Water |
| Tetraethylammonium Hydroxide (Et4NOH) | Tetrahydrofuran (THF) |
| tert-butylimino-tri(pyrrolidino)phosphorane | Tetrahydrofuran (THF) |
An alternative approach for the synthesis of a 2-benzylsemicarbazide derivative involves the N-alkylation of tert-butoxycarbonyl hydrazine, followed by a series of reactions including treatment with triphosgene (B27547) and ammonia. mdpi.com
The ability to control the functionalization of semicarbazide is crucial for its application in various scientific fields. Semicarbazide derivatives are key intermediates in the synthesis of a wide array of bioactive molecules and materials. wisdomlib.orgajchem-b.com
In medicinal chemistry, semicarbazone derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. researchtrend.netmdpi.com The synthesis of these derivatives often involves the condensation of a functionalized semicarbazide or this compound with various aldehydes or ketones. researchtrend.netnanoient.org For example, novel semicarbazone derivatives with potential anticancer activity have been synthesized through the reaction of substituted benzophenones with 4-(4-methoxyphenyl)semicarbazide. researchtrend.net The biological activity of these compounds is often linked to their ability to coordinate with metal ions, which can enhance their therapeutic properties. wisdomlib.orgcore.ac.uk
Semicarbazide functionalization is also employed in the development of materials for specific applications. For instance, flax fibers have been functionalized with semicarbazide for the effective adsorption of hexavalent chromium from wastewater. chemrxiv.org This process involves the oxidation of the fibers to create aldehyde groups, which then react with this compound. chemrxiv.org Similarly, semicarbazide derivatives have been used to create nanocatalysts. nih.gov A sulfonic acid-functionalized nanomagnetic catalyst bearing a semicarbazide linker has been designed for the synthesis of pyranopyrazoles. nih.gov
Furthermore, phosphonic acids containing a protected semicarbazide group have been synthesized for the functionalization of metal oxide and zeolite nanoparticles. researchgate.net These functionalized nanoparticles have potential applications in life sciences. researchgate.net The key step in this synthesis is a Curtius rearrangement performed in the presence of dibenzyl phosphonate (B1237965) esters. researchgate.net Semicarbazide has also been used to functionalize diamond surfaces for the covalent immobilization of peptides, which is valuable for biosensing applications. cambridge.org
Mechanistic Organic Chemistry and Kinetic Studies of Semicarbazide Reactions
Detailed Reaction Mechanisms of Semicarbazide (B1199961) Condensation with Carbonyl Substrates
The reaction is initiated by the nucleophilic attack of the terminal primary amino group of semicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comnumberanalytics.comajrconline.org The other two nitrogen atoms in semicarbazide are significantly less nucleophilic because their lone pairs are delocalized by resonance with the adjacent carbonyl group, making them less available for attack. doubtnut.com This initial attack results in the formation of a tetrahedral addition intermediate known as a carbinolamine. numberanalytics.comlibretexts.orgacs.orglibretexts.org
The general mechanism involves the following steps:
Nucleophilic Addition: The primary amine of semicarbazide adds to the carbonyl group. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming the neutral carbinolamine. libretexts.orglibretexts.org
The existence of the carbinolamine intermediate has been established through kinetic and spectroscopic studies. researchgate.netscispace.com For instance, in the reaction of benzaldehyde (B42025) with hydrazine (B178648) derivatives, polarographic measurements have allowed for the simultaneous determination of the concentrations of the starting aldehyde, the final hydrazone product, and the carbinolamine intermediate at equilibrium. researchgate.net
The second stage of the reaction is the elimination of a water molecule from the carbinolamine intermediate to form the C=N double bond of the semicarbazone. numberanalytics.comnumberanalytics.com This dehydration step is typically the slower, rate-determining step in neutral or weakly acidic solutions and is subject to acid catalysis. masterorganicchemistry.comchegg.comacs.orgresearchgate.net
The role of the acid catalyst is to protonate the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O). libretexts.orglibretexts.org The subsequent loss of water, often assisted by the lone pair on the adjacent nitrogen, forms an iminium ion, which then loses a proton to yield the stable semicarbazone. libretexts.org
Kinetic Investigations of Semicarbazone Formation
The rate of semicarbazone formation is significantly influenced by the steric and electronic properties of the carbonyl substrate.
Steric Effects: Aldehydes generally react faster than ketones. This is because the carbonyl carbon in aldehydes is less sterically hindered than in ketones, allowing for easier nucleophilic attack. ajrconline.org Increased steric bulk near the carbonyl group, such as in phenyl t-butyl ketone, slows the reaction down compared to less hindered ketones like acetophenone. iupac.org
The following table summarizes the velocity constants for the formation of semicarbazones from various carbonyl compounds, illustrating the impact of structure on reactivity.
Data sourced from a study on semicarbazone formation kinetics. acs.org Velocity constants are for formation and hydrolysis under specific comparable conditions.
A key finding from kinetic studies is that the rate-limiting step of semicarbazone formation can change depending on the pH of the reaction medium. masterorganicchemistry.comchegg.comiupac.orgscite.ai
In Neutral or Weakly Acidic Solution (pH ~4-7): The rate-limiting step is the acid-catalyzed dehydration of the carbinolamine intermediate. chegg.comresearchgate.netacs.org In this pH range, there is a sufficient concentration of the free, nucleophilic semicarbazide for the initial attack to be rapid, but the concentration of acid catalyst (H₃O⁺) is too low to promote fast dehydration. libretexts.org The reaction rate shows a maximum around pH 4-5, which represents a compromise between having enough free amine for the attack and enough acid to catalyze the dehydration. masterorganicchemistry.comlibretexts.org
In Strongly Acidic Solution (low pH): The rate-limiting step shifts to the initial nucleophilic attack of the semicarbazide on the carbonyl group. chegg.comresearchgate.netiupac.org At low pH, most of the semicarbazide, an amine base, exists in its protonated, non-nucleophilic form. This drastically reduces the concentration of the active nucleophile, making the initial addition slow and therefore rate-determining. chegg.comlibretexts.org
This change in the rate-determining step is a hallmark of the mechanism for imine formation and has been extensively documented. masterorganicchemistry.comresearchgate.netscite.ai
For reactions involving a series of substituted aromatic aldehydes, the Hammett equation provides a powerful tool for quantitatively assessing electronic effects and probing the reaction mechanism. researchgate.netdatapdf.comwikipedia.org The equation relates the logarithm of the rate constant (k) for a substituted reactant to that of the unsubstituted reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org
log(k/k₀) = ρσ
In the study of semicarbazone formation from substituted benzaldehydes, Hammett analysis reveals the electronic demands of each step:
Addition Step: This step is favored by electron-withdrawing substituents on the aromatic ring (positive ρ value), as they increase the electrophilicity of the carbonyl carbon. researchgate.net
Dehydration Step: This step is favored by electron-donating substituents (negative ρ value), which stabilize the partial positive charge that develops on the carbon atom in the transition state of this elimination step. researchgate.net
The following table presents data from a Hammett analysis study on a related reaction, the thallium(III) acetate (B1210297) oxidation of substituted benzaldehyde semicarbazones, which also shows a clear electronic dependence.
Data for the oxidation of aryl semicarbazones at 318 K. ias.ac.in The reaction exhibits a ρ value of -1, indicating the buildup of positive charge (or an electron-deficient center) in the transition state, which is stabilized by electron-releasing groups. ias.ac.in
Solvent Effects and Green Chemistry Approaches in Semicarbazide Chemistry
The push towards sustainable chemical practices has significantly influenced the methodologies employed in semicarbazone synthesis. Research has increasingly focused on minimizing or eliminating hazardous organic solvents and understanding the fundamental principles that govern product distribution, leading to more efficient and environmentally benign processes.
Solvent-Free Condensation Methodologies (e.g., Ball-Milling)
In alignment with the principles of green chemistry, solvent-free reaction conditions have been developed to synthesize semicarbazones, thereby reducing chemical waste and environmental impact. ijcce.ac.irhakon-art.com One of the most effective and environmentally friendly techniques is mechanochemistry, specifically through the use of ball-milling. ijcce.ac.irijcce.ac.ir
This methodology involves the direct grinding of stoichiometric amounts of a carbonyl compound (an aldehyde or ketone) with semicarbazide hydrochloride in a stainless-steel milling vessel. researchgate.net The mechanical energy generated by the milling process is sufficient to initiate and drive the condensation reaction to completion, often in a remarkably short time and without the need for any auxiliary catalysts or solid supports. ijcce.ac.irijcce.ac.ir
Research has demonstrated that this solvent-free approach is fast, simple, and highly efficient. ijcce.ac.ir For many aldehydes, the reaction proceeds to quantitative yield at room temperature in under an hour. ijcce.ac.irresearchgate.net Ketones are generally less reactive and may require elevated temperatures (e.g., 65-90 °C) to achieve complete conversion to their corresponding semicarbazones. ijcce.ac.irresearchgate.net The process is notable for its waste-free nature, as the desired semicarbazone is often obtained in a pure form directly from the reaction mixture after a simple work-up. ijcce.ac.irresearchgate.net
The table below presents findings from studies on the solvent-free condensation of various aldehydes and ketones with this compound using ball-milling. ijcce.ac.ir
Table 1: Solvent-Free Synthesis of Semicarbazones via Ball-Milling
| Substrate (Carbonyl Compound) | Temperature (°C) | Time (min) | Conversion (%) |
|---|---|---|---|
| p-Chlorobenzaldehyde | 25 | 45 | 100 |
| Benzophenone | 90 | 45 | 100 |
| Acetophenone | 65 | 30 | 100 |
This table is generated based on data from a study on the efficient preparation of semicarbazones via milling. ijcce.ac.ir
Thermodynamic vs. Kinetic Control in Product Formation
In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. This principle is well-illustrated in the competitive reaction of this compound with a mixture of different carbonyl compounds. pbworks.comodinity.com
The kinetically controlled product is the one that forms the fastest, following the reaction pathway with the lowest activation energy. pbworks.comdocsity.com This product is favored under conditions where the reaction is irreversible or when equilibrium has not been reached, such as at lower temperatures. odinity.comscribd.com
The thermodynamically controlled product is the most stable product. pbworks.comdocsity.com It is favored under conditions that allow the reaction to reach equilibrium, typically at higher temperatures. scribd.com Under these conditions, the initially formed kinetic product can revert to the starting materials, allowing the system to eventually settle into its lowest energy state, which corresponds to the thermodynamic product. pbworks.com
A classic experiment demonstrating this concept involves the competitive reaction between cyclohexanone (B45756) and 2-furaldehyde for a limited amount of this compound. odinity.comscribd.com
At low temperatures, cyclohexanone semicarbazone is formed preferentially. It is the kinetic product because it forms more rapidly. odinity.comscribd.com
When the reaction is allowed to proceed at higher temperatures or for a longer duration, the major product isolated is 2-furaldehyde semicarbazone . This is the more stable thermodynamic product . pbworks.comodinity.com The initial formation of the cyclohexanone semicarbazone is reversible, and over time, the equilibrium shifts to favor the formation of the more stable 2-furaldehyde derivative. pbworks.com The greater stability of the 2-furaldehyde semicarbazone is attributed to the conjugated system involving the aromatic furan (B31954) ring.
The interplay between reaction conditions and product outcome is summarized in the table below.
Table 2: Kinetic vs. Thermodynamic Products in Semicarbazone Formation
| Carbonyl Reactant | Product | Favored Control | Relative Stability |
|---|---|---|---|
| Cyclohexanone | Cyclohexanone semicarbazone | Kinetic | Less Stable |
This table summarizes the principles derived from experiments on the kinetic and thermodynamic control of semicarbazone formation. pbworks.comodinity.comscribd.com
Advanced Derivatization Strategies and Synthetic Applications
Semicarbazone Formation in Complex Organic Synthesis
The reaction between semicarbazide (B1199961) hydrochloride and carbonyl compounds to form semicarbazones is a cornerstone of derivatization in organic chemistry. wikipedia.org This condensation reaction, which involves the nucleophilic attack of the terminal -NH2 group of semicarbazide on an aldehyde or ketone followed by the elimination of water, is fundamental to many advanced synthetic strategies. wikipedia.orgnumberanalytics.com The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to attack. numberanalytics.com
A primary application of semicarbazone formation is in the purification and isolation of carbonyl-containing compounds. researchgate.net Semicarbazones are typically highly crystalline solids with sharp, characteristic melting points. wikipedia.orgsigmaaldrich.com This property is invaluable for separating and identifying aldehydes or ketones from reaction mixtures where the parent carbonyl compound might be a liquid or difficult to crystallize. wikipedia.orgtaylorandfrancis.com
In complex multi-step syntheses, semicarbazide hydrochloride is used to convert transient or unstable aldehyde or ketone intermediates into stable, isolable semicarbazones. google.com This allows for the purification of the intermediate before proceeding to the next synthetic step. For instance, in the synthesis of certain substituted indoles, an o-nitrophenylacetaldehyde intermediate can be isolated as its semicarbazone, which is then cyclized via reduction to form the final indole (B1671886) ring. google.com This strategy prevents side reactions associated with the sensitive aldehyde group. google.com The general utility of this approach is highlighted by the reliable conversion of various aldehydes and ketones into their corresponding solid derivatives, facilitating their characterization. researchgate.netsigmaaldrich.cn
Table 1: Application of Semicarbazone Formation for Isolation
| Parent Carbonyl | Semicarbazone Derivative | Key Advantage |
|---|---|---|
| Liquid Aldehydes/Ketones | Crystalline Solid | Facilitates handling, purification, and melting point analysis. wikipedia.orgtaylorandfrancis.com |
| Unstable Intermediates | Stable Crystalline Solid | Allows for isolation and purification during multi-step synthesis. google.com |
The formation of semicarbazones can proceed with high levels of selectivity, a feature that is exploited in sophisticated synthetic designs.
Regioselectivity : A significant advantage of using this compound is the potential for chemoselectivity between different carbonyl groups within a molecule or a mixture. For example, under solvent-free, room temperature conditions, this compound reacts quantitatively with aldehydes in the presence of ketones. ijcce.ac.ir This difference in reactivity allows for the selective derivatization or protection of an aldehyde functional group while leaving a ketone group untouched. ijcce.ac.ir This regioselective preference is a valuable tool for manipulating polyfunctional molecules. ijcce.ac.ir
Stereoselectivity : The formation of semicarbazones can also have stereochemical implications. numberanalytics.com When a non-symmetrical ketone or an aldehyde with a stereocenter reacts with semicarbazide, the resulting semicarbazone can exist as stereoisomers (E/Z isomers) due to the C=N double bond. numberanalytics.com Controlling the stereochemical outcome of this reaction is an area of interest, as the specific stereoisomer can influence the biological activity or the subsequent reactions of the derivative. While detailed studies on achieving high stereoselectivity in semicarbazone formation are specific to the substrate and reaction conditions, it remains an important consideration in asymmetric synthesis. numberanalytics.commdpi.com
This compound as a Building Block for Heterocyclic Systems
This compound is not merely a derivatizing agent but a fundamental building block for constructing a wide array of nitrogen-containing heterocyclic compounds. sigmaaldrich.cnottokemi.com Its structure, containing a reactive hydrazine (B178648) moiety attached to a urea (B33335) backbone, provides the necessary atoms and reactivity for cyclization reactions. ottokemi.comnumberanalytics.com
This compound is a key precursor in the synthesis of several major classes of heterocycles that are prominent in medicinal chemistry and materials science. numberanalytics.com
Pyrazoles : this compound can react with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones, to form pyrazole (B372694) derivatives. smolecule.comscispace.com For example, reactions with acetylacetone (B45752) can yield pyrazole derivatives, and reactions with α,β-unsaturated ketones can lead to 1-carbamoyl-4,5-dihydropyrazoles. smolecule.com
Triazoles : In a well-established synthesis, this compound is reacted with formic acid to produce 1,2,4-triazol-5-one (B2904161) (TO). nih.gov This intermediate can then be nitrated to form 3-nitro-1,2,4-triazol-5-one (NTO), an insensitive high-energy material. nih.gov
Oxadiazoles : Semicarbazones, derived from this compound, serve as versatile precursors for 1,3,4-oxadiazoles. numberanalytics.com These can be synthesized through the oxidative cyclization of semicarbazones using various reagents. These heterocycles are known for a wide range of biological activities. numberanalytics.com
Other Heterocycles : The reactivity of this compound extends to the synthesis of other heterocyclic systems. For example, it has been used to produce 4,5-dihydro-1H-pyrazole-1-carboxamides from α,β-unsaturated ketones and dihydropyrimidine-2-thiones via reaction with thiourea. scispace.com
Table 2: Heterocycles Synthesized from this compound
| Heterocycle Class | Key Reactant(s) | General Method |
|---|---|---|
| Pyrazoles | 1,3-Dicarbonyls, α,β-Unsaturated Ketones | Condensation and cyclization. smolecule.comscispace.com |
| Triazoles | Formic Acid | Condensation, cyclization, and subsequent functionalization (e.g., nitration). nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. This compound is a valuable component in such reactions for the synthesis of complex heterocyclic structures. mdpi.comdntb.gov.ua
Its ability to react with carbonyl compounds and other electrophiles makes it an ideal nucleophilic component in tandem or one-pot sequences. For example, it can be used in annulation reactions where a new ring is fused onto an existing molecular framework. scispace.comthieme-connect.com The synthesis of thienyl-pyrazoles via a [3+2] annulation using a recyclable catalyst demonstrates an efficient protocol where semicarbazide is a key building block. scispace.com These strategies are instrumental in rapidly generating libraries of diverse heterocyclic compounds for drug discovery and materials science. mdpi.com
Functional Group Transformation and Protective Group Chemistry
Beyond derivatization for isolation, the formation of semicarbazones represents a strategic tool for functional group protection and transformation. ijcce.ac.ir A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org
The semicarbazone group serves as an effective protecting group for aldehydes and ketones. researchgate.netijcce.ac.ir This protection is robust under various conditions, yet the parent carbonyl can be regenerated when needed. An efficient method for deprotection involves treating the semicarbazone with gaseous nitrogen dioxide (NO2/N2O4) followed by hydrolysis, which regenerates the carbonyl compound in high yield. ijcce.ac.ir Notably, this method is chemoselective for α,β-unsaturated semicarbazones, leaving the C=C double bond intact. ijcce.ac.ir
The difference in reactivity between aldehydes and ketones towards this compound allows for the chemoselective protection of aldehydes. ijcce.ac.ir This is a crucial strategy in the synthesis of complex molecules containing multiple carbonyl functionalities. ijcce.ac.ir Furthermore, this compound has been used as an additive in the photolytic deprotection of certain photolabile protecting groups, such as o-nitrobenzyl groups, where it acts as a scavenger for byproducts. researchgate.net
Table 3: this compound in Protective Group Chemistry
| Application | Description | Deprotection Method |
|---|---|---|
| Carbonyl Protection | Aldehydes and ketones are converted to stable, crystalline semicarbazones. researchgate.netijcce.ac.ir | Treatment with gaseous NO2/N2O4 followed by hydrolysis. ijcce.ac.ir |
| Chemoselective Protection | Aldehydes can be selectively protected in the presence of ketones. ijcce.ac.ir | Same as above. ijcce.ac.ir |
Regeneration of Parent Carbonyls from Semicarbazones
The protection of carbonyl groups as semicarbazones is a common strategy in multistage synthesis. asianpubs.org Consequently, the efficient and mild cleavage of the semicarbazone C=N bond to regenerate the parent carbonyl compound is a crucial transformation. While classical methods often involve acid hydrolysis, numerous alternative reagents have been developed to perform this deprotection under neutral or oxidative conditions, which is particularly important when acid-sensitive functional groups are present in the molecule. academie-sciences.fr
A variety of oxidative cleavage methods have been reported. Reagents such as tetra-n-alkylammonium bromates have been shown to effectively regenerate carbonyl compounds from their semicarbazones under simple reaction conditions. niscpr.res.in Another approach utilizes [Hydroxy(tosyloxy)iodo]benzene (HTIB), a hypervalent iodine(III) reagent, which facilitates smooth oxidative cleavage in dichloromethane. academie-sciences.fr
Solid-supported reagents and catalytic systems offer advantages in terms of simplified work-up and milder conditions. Zeofen, a catalyst prepared from inexpensive and non-toxic materials, can effect the oxidative cleavage of semicarbazones with high yields, either under conventional heating or more rapidly with microwave irradiation in solvent-free systems. asianpubs.org Similarly, calcium hypochlorite (B82951) in the presence of moist montmorillonite (B579905) K-10 clay in chloroform (B151607) provides a mild and heterogeneous system for regeneration at room temperature. niscpr.res.in A related method employs montmorillonite K10-supported manganese(II) chloride, which catalyzes the oxidative cleavage using molecular oxygen as the oxidant. ingentaconnect.com
Non-oxidative methods have also been developed. Gaseous nitrogen dioxide (NO₂), for instance, can cleave semicarbazones under gas-solid phase conditions. ijcce.ac.ir This method is fast and avoids the use of solvents or catalysts, though care must be taken to avoid overoxidation with certain aldehydes. ijcce.ac.ir Hydrolytic cleavage using oxalic acid is another established regeneration technique. fishersci.se
Table 1: Selected Methods for the Regeneration of Carbonyls from Semicarbazones
| Reagent/System | Substrate Example | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ca(OCl)₂ / moist Montmorillonite K-10 | Acetophenone semicarbazone | CHCl₃, r.t., 2h | 91 | niscpr.res.in |
| Ca(OCl)₂ / moist Montmorillonite K-10 | Benzophenone semicarbazone | CHCl₃, r.t., 2h | 96 | niscpr.res.in |
| Zeofen | Benzaldehyde (B42025) semicarbazone | Microwave (900W), 0.5 min | 92 | asianpubs.org |
| MnCl₂ on Montmorillonite K10 / O₂ | Various semicarbazones | Room Temperature | High | ingentaconnect.com |
| Gaseous NO₂/N₂O₄ | p-Chlorobenzaldehyde semicarbazone | Solid-gas, 0°C, 1 min | 100 | ijcce.ac.ir |
| Gaseous NO₂/N₂O₄ | Cinnamaldehyde semicarbazone | Solid-gas, 0°C, 1 min | 100 | ijcce.ac.ir |
| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Pyrazole-4-carbaldehyde hydrazones | Dichloromethane | - | academie-sciences.fr |
Conversion to Other Nitrogenous Organic Compounds
Semicarbazones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal and materials chemistry. electrochemsci.orgsigmaaldrich.com
Synthesis of 1,3,4-Oxadiazoles A prominent application of semicarbazones is their conversion to 2-amino-1,3,4-oxadiazoles and related derivatives through oxidative cyclization. tandfonline.com Various oxidizing agents can achieve this transformation. Ceric ammonium (B1175870) nitrate (B79036) has been used to convert semicarbazones to 2-imino-1,3,4-oxadiazolines under solvent-free conditions at room temperature. asianpubs.orgresearchgate.net A green chemistry approach utilizes visible-light photoredox catalysis with eosin (B541160) Y and a bromine source like CBr₄ in acetonitrile (B52724) to produce 2-amino-5-aryl-1,3,4-oxadiazoles in high yields. organic-chemistry.org Another modern method involves an ultrasound-assisted oxidative cyclization using N-bromosuccinimide (NBS) in acetic acid. tandfonline.com
Synthesis of Pyrazoles Semicarbazones can be transformed into pyrazole derivatives. For example, the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), converts semicarbazones of ketones into 3-substituted-1H-pyrazole-4-carbaldehydes. hilarispublisher.comderpharmachemica.com In other synthetic routes, semicarbazones derived from chalcones can be cyclized into N-acetylpyrazoles by heating with acetic anhydride. nih.gov
Synthesis of Thiadiazoles Semicarbazones are also utilized in the synthesis of thiadiazole rings. The Hurd-Mori reaction, which involves treating a semicarbazone with thionyl chloride (SOCl₂), leads to the formation of 1,2,3-thiadiazole (B1210528) derivatives. researchgate.net It is important to distinguish this from the synthesis of 1,3,4-thiadiazoles, which typically proceeds from thiosemicarbazones (derived from thiosemicarbazide), not semicarbazones. geneseo.edusbq.org.br The conversion of thiosemicarbazones to 1,3,4-thiadiazoles often involves cyclization with reagents like pyridinium (B92312) tribromide or oxidation with agents such as ferric chloride. geneseo.edusbq.org.br
These synthetic pathways highlight the utility of this compound as a foundational reagent for building complex heterocyclic structures from simple carbonyl compounds.
Table 2: Synthesis of Nitrogenous Compounds from Semicarbazones
| Starting Material Type | Reagent(s) | Product Type | Example Product | Reference |
|---|---|---|---|---|
| Semicarbazone | Ceric Ammonium Nitrate | 2-Imino-1,3,4-oxadiazoline | Various substituted oxadiazolines | asianpubs.orgresearchgate.net |
| Semicarbazone | Eosin Y, CBr₄, visible light | 2-Amino-1,3,4-oxadiazole | 2-Amino-5-aryl-1,3,4-oxadiazoles | organic-chemistry.org |
| Semicarbazone | N-Bromosuccinimide (NBS), ultrasound | 2-Amino-1,3,4-oxadiazole | Various 2-amino-1,3,4-oxadiazoles | tandfonline.com |
| Ketone Semicarbazone | POCl₃, DMF (Vilsmeier-Haack) | Pyrazole-4-carbaldehyde | 3-Substituted-1H-pyrazole-4-carbaldehydes | hilarispublisher.comderpharmachemica.com |
| Chalcone Semicarbazone | Acetic Anhydride | N-Acetylpyrazole | N-Acetyl pyrazole-1-carboxamides | nih.gov |
| Ketone Semicarbazone | Thionyl Chloride (SOCl₂) | 1,2,3-Thiadiazole | Various 1,2,3-thiadiazoles | researchgate.net |
Ligand Design and Coordination Modes in Semicarbazide-Derived Systems
The design of ligands derived from semicarbazide allows for the synthesis of metal complexes with tailored properties. The inherent electronic and structural features of semicarbazide can be modified through reactions with aldehydes and ketones to form semicarbazones, which are effective chelating agents. core.ac.ukijnrd.org
Semicarbazide derivatives, particularly semicarbazones, typically act as bidentate or tridentate ligands. sathyabama.ac.inpnrjournal.com Coordination with metal ions usually occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the imine group (-C=N-). tsijournals.comrroij.com This dual-binding capacity allows for the formation of stable five- or six-membered chelate rings with the metal center. In its neutral form, semicarbazone coordinates as a bidentate ligand via the imine nitrogen and carbonyl oxygen. nih.gov However, upon deprotonation (enol form), it can act as a monoanionic bidentate ligand. nih.gov The presence of additional donor atoms in the aldehyde or ketone precursor can increase the denticity of the ligand. core.ac.uk
The ability of semicarbazide derivatives to form chelate rings with metal ions significantly enhances the stability of the resulting complexes, a phenomenon known as the chelate effect. libretexts.org Ligands that contain more than one binding site exhibit a higher affinity for metal ions compared to monodentate ligands. libretexts.org The formation of multiple chelate rings, as seen with multidentate ligands, leads to a more positive entropy change and a higher formation constant for the complex. libretexts.org
The versatility of semicarbazide as a precursor has been exploited in the design of macrocyclic ligands. These large, cyclic molecules can encapsulate metal ions within their cavities, leading to highly stable complexes due to the macrocyclic effect. libretexts.org This effect is an enhancement of the chelate effect, where the pre-organized and cyclic nature of the ligand results in a smaller entropic penalty upon coordination. libretexts.org Bis-semicarbazone ligands, synthesized from bis-functionalized precursors, are notable examples of complexing agents used to create a variety of coordination compounds. rdd.edu.iq
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with semicarbazide-derived ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. tsijournals.comgrin.com The resulting complexes can be characterized by various physicochemical and spectroscopic techniques to determine their structure and properties.
A general method for synthesizing these complexes involves mixing a hot ethanolic solution of the ligand with a hot aqueous solution of the hydrated metal salt, followed by refluxing the mixture. grin.com The solid complex that precipitates upon cooling is then filtered, washed, and dried. grin.com
Semicarbazide and its derivatives form complexes with a wide array of transition metals from the d-block, including copper(II), cobalt(II), nickel(II), and zinc(II). tsijournals.com These complexes have been synthesized and characterized, with studies often focusing on their coordination geometries and biological activities. tsijournals.comrroij.com The reaction of semicarbazide-derived ligands with metal salts in a 2:1 molar ratio often yields complexes with a 1:2 metal-to-ligand stoichiometry. tsijournals.com
Furthermore, semicarbazide-based ligands have been successfully employed in the synthesis of heterodinuclear complexes containing both d-block and f-block metal ions, such as cobalt(II) and lanthanide(III) ions. ub.edu The design of the ligand can direct the coordination of different types of metal ions to specific binding sites within the same ligand framework. ub.edu For instance, a ligand can be designed with distinct coordination pockets, one favoring the binding of a 3d metal ion and the other accommodating a larger 4f ion. ub.edu A family of tetranuclear Ni-4f coordination aggregates has been assembled using a carbazido ligand derived from 1-(2-hydroxy-3-methoxybenzylidene)semicarbazide. rsc.org
The properties of the resulting metal complex are significantly influenced by the nature of the metal ion and the presence of other ligands, known as ancillary ligands. mdpi.com The coordination geometry, electronic properties, and reactivity of the complex are all dependent on these factors. nih.gov
The central metal ion's identity dictates the preferred coordination number and geometry. mdpi.com For example, different metal ions can lead to the formation of mononuclear or binuclear complexes with the same ligand. mdpi.com The structural and electronic properties of the transition metal are altered upon binding to the organic moiety due to changes in the geometry of the complex. nih.gov
Structural and Electronic Properties of Metal Complexes
The structural and electronic properties of metal complexes derived from semicarbazide are investigated using a variety of techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements. researchgate.net
Infrared (IR) spectroscopy is a valuable tool for determining the coordination mode of the ligand. A shift in the vibrational frequencies of the C=O and C=N groups upon complexation provides evidence for the involvement of these groups in bonding to the metal ion. researchgate.net Electronic spectra (UV-Vis) provide information about the electronic transitions within the complex and can help to elucidate the geometry around the central metal ion. uobaghdad.edu.iqresearchgate.net Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and the electronic configuration of the metal ion. uobaghdad.edu.iqresearchgate.net
The geometry of the complexes can vary from square planar and tetrahedral to octahedral, depending on the metal ion and the stoichiometry of the complex. uobaghdad.edu.iqresearchgate.net For instance, studies on complexes of Cu(II), Ni(II), Co(II), and Fe(III) with Schiff bases derived from this compound have suggested square planar geometries for Co(II) and Cu(II), a tetrahedral geometry for Ni(II), and an octahedral geometry for Fe(III). researchgate.net
Geometrical Configurations (e.g., Square Planar, Tetrahedral, Octahedral)
Semicarbazide and its derivatives form complexes with various transition metals, resulting in distinct coordination geometries, most commonly square planar, tetrahedral, and octahedral structures. The final geometry is influenced by factors such as the nature of the metal ion, its oxidation state, the specific semicarbazone or thiosemicarbazone ligand, and the reaction conditions.
Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), as well as for some Cu(II) (d⁹) complexes. nih.govcdnsciencepub.com For instance, Schiff bases derived from this compound have been shown to form square planar complexes with Co(II) and Cu(II) researchgate.net. Nickel(II) and Palladium(II) complexes with thiosemicarbazone ligands also adopt a square planar arrangement. In some cases, single crystal X-ray diffraction studies have confirmed a distorted square planar geometry around the Ni(II) metal center, with bond angles deviating from the ideal 90° nih.gov. Thiosemicarbazone ligands can behave as bidentate ligands, coordinating to the Ni(II) ion through their nitrogen and sulfur atoms to form these planar structures mdpi.com.
Tetrahedral Geometry: While less common than octahedral or square planar arrangements for semicarbazide complexes, tetrahedral geometry is also observed. For example, Ni(II) complexes with Schiff bases derived from this compound and substituted benzaldehydes have been suggested to have a tetrahedral geometry based on magnetic and spectral data researchgate.net. Similarly, certain Cu(I) complexes with N-substituted thiosemicarbazide derivatives have been confirmed by crystal structures to possess a distorted tetrahedral geometry nih.gov.
Octahedral Geometry: This is a very common coordination geometry for semicarbazide complexes, particularly with transition metals like Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). nih.govresearchgate.netnih.gov For example, Mn(II) and Cr(III) complexes of vanillin semicarbazone have been reported to have an octahedral geometry nih.gov. In many cases, the semicarbazone ligand acts as a tridentate NNO-donor ias.ac.inresearchgate.net. The coordination sphere is often completed by other ligands, such as water molecules or anions from the metal salt used in the synthesis nih.gov. A study of a copper(II) sulfate complex with semicarbazide revealed a distorted octahedral coordination sphere where the Cu(II) ion is chelated by two neutral semicarbazide molecules in a slightly distorted square-planar arrangement, with two oxygen atoms from sulfate anions occupying the axial positions nih.gov. Similarly, both copper(II) and zinc(II) form octahedral complexes with two semicarbazide molecules and two chloride ions iucr.org.
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
|---|---|---|---|
| Cu(II) | Semicarbazide | Distorted Octahedral | nih.gov |
| Ni(II) | Thiosemicarbazone | Square Planar | nih.govnih.gov |
| Co(II) | Semicarbazide Schiff Base | Square Planar | researchgate.net |
| Fe(III) | Semicarbazide Schiff Base | Octahedral | researchgate.net |
| Cu(I) | N-substituted Thiosemicarbazide | Distorted Tetrahedral | nih.gov |
| Cr(III) | Semicarbazone Schiff Base | Distorted Octahedral | researchgate.net |
| Pd(II) | Thiosemicarbazone | Square Planar | nih.gov |
| Zn(II) | Semicarbazide | Octahedral | iucr.org |
Investigation of Magnetic Properties and Bonding Characteristics
The magnetic properties of semicarbazide-metal complexes are directly related to the number of unpaired electrons in the d-orbitals of the central metal ion, which in turn is determined by the metal's oxidation state and the coordination geometry of the complex lumenlearning.com. These properties are typically investigated using magnetic susceptibility measurements, from which the effective magnetic moment (μ_eff) can be calculated.
Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, while diamagnetic substances, which have no unpaired electrons, are weakly repelled lumenlearning.comfiveable.me. The measured magnetic moment is a powerful tool for determining the number of unpaired electrons and thus inferring the geometry and spin state (high-spin or low-spin) of the complex lumenlearning.com.
For instance, octahedral Ni(II) (d⁸) complexes are expected to have two unpaired electrons and typically exhibit magnetic moments in the range of 2.83–4.0 Bohr Magnetons (B.M.) nih.gov. In contrast, a square planar Ni(II) complex with a thiosemicarbazone derivative was found to have a magnetic moment of 0 B.M., confirming its diamagnetic nature and square planar geometry nih.gov.
Octahedral Co(II) (d⁷) complexes are generally high-spin, and a complex with a thiosemicarbazone ligand showed a magnetic moment of 4.1 B.M., consistent with three unpaired electrons in an octahedral environment nih.gov. Similarly, the magnetic moment for an octahedral Cu(II) (d⁹) complex was reported as 2.0 B.M., corresponding to one unpaired electron nih.gov.
The bonding in these complexes involves the donation of electron pairs from the nitrogen and oxygen (in semicarbazones) or nitrogen and sulfur (in thiosemicarbazones) atoms of the ligand to the central metal ion nih.govmdpi.com. Semicarbazide itself typically acts as a bidentate ligand, coordinating through the oxygen and the hydrazinic nitrogen atom iucr.org. The formation of the metal-ligand bond can alter the electronic structure of the ligand, which is observable through spectroscopic techniques. For example, changes in the bond lengths of the ligand upon coordination with a metal ion have been noted nih.gov. Electronic spectra (UV-Vis) are also used to deduce the stereochemistry of the complexes, as the d-d electronic transitions are characteristic of the coordination geometry researchgate.net.
| Complex Type | Metal Ion | Geometry | Magnetic Moment (μ_eff) in B.M. | Magnetic Behavior | Reference |
|---|---|---|---|---|---|
| Thiosemicarbazone Complex | Co(II) | Octahedral | 4.1 | Paramagnetic | nih.gov |
| Thiosemicarbazone Complex | Ni(II) | Octahedral | 3.0 | Paramagnetic | nih.gov |
| Thiosemicarbazone Complex | Cu(II) | Octahedral | 2.0 | Paramagnetic | nih.gov |
| Thiosemicarbazone Complex | Ni(II) | Square Planar | 0 | Diamagnetic | nih.gov |
| Vanillin Semicarbazone Complex | Mn(II) | Octahedral | Not Specified | Paramagnetic (d⁵) | nih.gov |
| Vanillin Semicarbazone Complex | Cr(III) | Octahedral | Not Specified | Paramagnetic (d³) | nih.gov |
Advanced Structural Elucidation and Crystallographic Studies
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. In this method, a single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of the atoms can be inferred.
The crystal structure of semicarbazide (B1199961) hydrochloride (SEM-HCL) was first determined by M. Nardelli et al. in 1965 using two-dimensional Patterson projections and three-dimensional Fourier synthesis. tandfonline.com This foundational study established the basic molecular arrangement, identifying the ionic character of the crystal, which consists of protonated semicarbazide cations and chloride anions. tandfonline.com Later investigations confirmed these findings, reporting the crystal system as orthorhombic with the space group P2₁2₁2₁. iucr.org
However, a limitation of X-ray diffraction is its relative insensitivity to the positions of light atoms, particularly hydrogen. stfc.ac.uk In the initial structural solution of SEM-HCL, the hydrogen atom positions were not experimentally determined but were derived geometrically. iucr.org This limitation necessitates the use of other techniques, such as neutron diffraction, for a more complete structural picture.
Table 1: Crystallographic Data for Semicarbazide Hydrochloride (SEM-HCL) Data from X-ray and Neutron Diffraction Studies.
| Parameter | This compound (SEM-HCL) | Deuterated this compound (SEM-DCL) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | Data not specified in sources | 7.55 (1) |
| b (Å) | Data not specified in sources | 13.21 (2) |
| c (Å) | Data not specified in sources | 4.68 (1) |
| Unit Cell Volume (ų) | 463.5 | 466.8 |
| Z | 4 | 4 |
| Technique | X-ray Diffraction / Neutron Diffraction | Neutron Diffraction |
| Source: iucr.org |
Semicarbazones, formed by the condensation reaction of semicarbazide with aldehydes or ketones, exhibit interesting conformational and isomeric properties. scirp.org Single-crystal X-ray diffraction has been pivotal in studying these aspects.
The semicarbazone moiety itself (R₁R₂C=N-NH-(CO)-NH₂) is generally found to be planar or nearly planar. For instance, in (E)-1-(4-chlorobenzylidene)semicarbazide, the semicarbazide group is almost planar, with a dihedral angle of 17.4(2)° relative to the benzene (B151609) ring. asianpubs.org Similarly, in another derivative, the semicarbazone group's r.m.s. deviation from its mean plane is just 0.054 (1) Å. researchgate.net
X-ray studies also reveal the predominant isomerism in these compounds. The molecules typically adopt an E configuration with respect to the C=N double bond. scirp.orgasianpubs.org This stereochemistry is a common feature observed across a range of semicarbazone structures. The conformation can be influenced by substituents, which affect the dihedral angles between the planar semicarbazone group and other parts of the molecule, such as aromatic rings. researchgate.net
The crystal packing and stability of this compound and its semicarbazone derivatives are heavily influenced by a network of intermolecular hydrogen bonds. In semicarbazones, N-H···O hydrogen bonds are a recurring motif, often linking molecules into one-dimensional chains or more complex supramolecular architectures. asianpubs.orgresearchgate.net For example, in one crystal structure, molecules are linked into chains along the c-axis via N-H···O interactions, which in turn generate R₂²(8) ring motifs. researchgate.net
Beyond conventional hydrogen bonds, weaker interactions such as C-H···π interactions can also play a role in stabilizing the crystal structure. researchgate.net In copper-semicarbazide complexes, Hirshfeld surface analysis has shown that O···H/H···O contacts can account for a significant portion (up to 64.7%) of the intermolecular interactions. iucr.orgiucr.org The hydrogen bonding network in deuterated this compound is a three-dimensional system composed of N-D···Cl and N-D···O bonds, which are crucial for the stability of the crystal lattice. iucr.org
Neutron Diffraction Studies of Deuterated this compound
While X-ray diffraction maps electron density, neutron diffraction relies on the scattering of neutrons by atomic nuclei. This fundamental difference makes it an exceptionally powerful tool for precisely locating light atoms like hydrogen (or its isotope, deuterium), which scatter X-rays weakly. stfc.ac.uk
High-precision neutron diffraction structural analysis has been performed on deuterated single crystals of this compound (SEM-DCL) to gain a deeper understanding of its structure. tandfonline.comtandfonline.com These studies have been instrumental in clarifying structural details that are ambiguous in X-ray diffraction data. iucr.org
A key advantage of using neutron diffraction for the study of this compound is the ability to determine the exact positions of the hydrogen/deuterium (B1214612) atoms. stfc.ac.uk In the neutron diffraction study of SEM-DCL, the positions of all deuterium atoms were precisely located from a Fourier map and refined, achieving a final R-value of 0.033. iucr.org This is a significant improvement over the initial X-ray structure where hydrogen positions were only inferred geometrically. iucr.org The precise localization of these atoms is critical for accurately describing the hydrogen-bonding network (N-D···Cl and N-D···O), which governs the crystal's stability and properties. iucr.org
Comparing the crystal structures of this compound (SEM-HCL) and its deuterated analogue (SEM-DCL) reveals subtle but significant changes upon isotopic substitution. The most notable effect is the dilation of the unit cell. Neutron diffraction data shows that the unit cell volume increases from 463.5 ų for SEM-HCL to 466.8 ų for SEM-DCL. tandfonline.comiucr.org
Spectroscopic and Advanced Characterization Techniques for Structural Confirmation
A suite of spectroscopic and analytical methods is employed to rigorously confirm the structure of this compound. These techniques provide complementary information, from the vibrational modes of chemical bonds to the precise mass and elemental composition of the compound.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of this compound. rsc.orgrsc.org The infrared spectrum of this compound, typically recorded in a KBr disc, reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. rsc.org Similarly, Raman spectroscopy provides information about the vibrational modes and has been used to study the compound in its crystalline state. rsc.orgrsc.org
Key vibrational bands observed in the spectra of this compound and its derivatives include:
N-H Stretching: Bands in the high-frequency region, typically around 3443 cm⁻¹, 3322 cm⁻¹, 3217 cm⁻¹, and 3054 cm⁻¹, are assigned to the stretching vibrations of the N-H bonds in the amino and hydrazinyl groups. rsc.org
C=O Stretching: A strong absorption band characteristic of the carbonyl group (amide I band) is observed. In derivatives, this can appear around 1682-1687 cm⁻¹. rsc.orgscirp.org
N-H Bending: The bending vibration of the N-H groups (amide II band) is typically seen in the region of 1597 cm⁻¹. rsc.orgscirp.org
C=N Stretching: In semicarbazone derivatives, the C=N stretching vibration of the azomethine group gives rise to an absorption band around 1582 cm⁻¹. scirp.org
N-N Stretching: The stretching vibration of the N-N single bond is assigned to a band in the lower frequency region, for instance at 1032 cm⁻¹. scirp.org
Raman spectroscopic studies of single crystals of this compound have been particularly insightful, especially in relation to its phase transitions. rsc.orgrsc.org These studies have analyzed the spectra in the context of structural changes that occur as the crystal transitions between its paraelectric and ferroelectric phases. rsc.orgrsc.org The comparison of infrared and Raman spectra has also suggested that LO-TO (longitudinal optical-transverse optical) splitting is not a significant factor. rsc.orgrsc.org
Table 1: Characteristic Vibrational Frequencies for this compound and its Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching | 3054 - 3443 | rsc.org |
| C=O Stretching (Amide I) | 1682 - 1687 | rsc.orgscirp.org |
| N-H Bending (Amide II) | ~1597 | rsc.orgscirp.org |
| C=N Stretching (Azomethine in derivatives) | ~1582 | scirp.org |
| N-N Stretching | ~1032 | scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is an indispensable tool for elucidating the precise structure and connectivity of atoms in a molecule. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of N-acryloylsemicarbazide, a derivative of semicarbazide, distinct signals are observed for the different protons in the molecule. For instance, in a DMSO-d6 solution, the following chemical shifts (δ) have been reported:
Advanced Analytical Method Development and Detection Strategies
Derivatization Techniques for Enhanced Detection
Derivatization is a critical step in the analysis of semicarbazide (B1199961), transforming it into a species more amenable to detection by modern analytical instruments. This process enhances chromatographic retention and introduces moieties that can be readily detected by spectroscopic methods.
Formation of Stable Chromatographic Derivatives
To facilitate its detection, semicarbazide is commonly derivatized to form more stable and detectable compounds. A widely used derivatizing agent is 2-nitrobenzaldehyde (B1664092) (NBA). amazonaws.comnih.govpsu.edu This reaction involves the condensation of semicarbazide with 2-nitrobenzaldehyde, typically under acidic conditions, to form a stable semicarbazone derivative, 2-nitrobenzylimine. psu.edu This derivative, often referred to as NBz-SEM, exhibits improved chromatographic behavior and can be readily ionized for mass spectrometric detection. amazonaws.com The formation of crystalline semicarbazones with distinct melting points upon reaction with aldehydes or ketones is a key principle that aids in the purification and identification of these derivatives.
Another derivatizing agent that has been explored is naphthalene-2-carbaldehyde (NCA). researchgate.net This reagent reacts with semicarbazide to form a UV-absorbing derivative, naphthalene-2-carbaldehyde semicarbazone (NCS), which allows for detection using UV-based methods. epa.gov The derivatization not only enhances detectability but also allows for the separation of the analyte from interfering matrix components. epa.gov
Fluorogenic and Chromogenic Labeling for Spectroscopic Detection
For enhanced sensitivity, particularly in fluorescence-based detection methods, fluorogenic and chromogenic labeling agents are employed. These reagents react with semicarbazide to produce derivatives that are highly responsive to spectroscopic detection.
Fluorogenic labeling involves the use of reagents that, upon reaction with the analyte, form a product with significant fluorescence. For instance, 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC) has been used to label semicarbazide, resulting in a highly fluorescent derivative that can be detected with low limits of detection (LOD). researchgate.net The optimization of this labeling reaction, including temperature and time, is crucial for achieving high sensitivity and reproducibility. researchgate.net Another approach involves the use of coumarin (B35378) derivatives incorporating a 2-acetylphenylboronic acid motif, which rapidly conjugate with semicarbazide to yield diazaborine (B1195285) products with significantly enhanced fluorescence. researchgate.net
Chromogenic labeling, which results in a colored derivative, is another strategy. While less common for quantitative analysis by chromatography, it plays a role in techniques like thin-layer chromatography (TLC) where it can be used for visualization. For example, semicarbazide reacts with α-keto acids to form colored derivatives that can be visualized under ultraviolet light.
Chromatographic Separation Methods
Chromatographic techniques are central to the separation and quantification of derivatized semicarbazide from complex sample matrices. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, HILIC-MS/MS, UPLC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific determination of semicarbazide. amazonaws.comresearchgate.net This technique offers unambiguous identification based on retention time and the mass-to-charge ratio of the parent and fragment ions. amazonaws.com The use of an isotopically labeled internal standard, such as [¹³C¹⁵N₂] semicarbazide, allows for accurate quantification by correcting for losses during sample preparation and analysis. amazonaws.comnih.gov
Key LC-MS/MS Parameters for Semicarbazide Analysis:
| Parameter | Description | Reference |
|---|---|---|
| Derivatizing Agent | 2-nitrobenzaldehyde (NBA) | amazonaws.comnih.gov |
| Derivative | NBz-SEM | amazonaws.com |
| Parent Ion (m/z) | 209 (for NBz-SEM) | amazonaws.comtsijournals.com |
| Fragment Ions (m/z) | 166 (quantification), 192, 134 (confirmation) | amazonaws.comtsijournals.com |
| Internal Standard | [¹³C¹⁵N₂] Semicarbazide | amazonaws.comnih.gov |
| Internal Standard Parent Ion (m/z) | 212 | amazonaws.comtsijournals.com |
| Internal Standard Fragment Ion (m/z) | 168 | amazonaws.comtsijournals.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS has emerged as a powerful alternative, particularly for polar compounds like underivatized semicarbazide. mdpi.comresearchgate.net HILIC-MS/MS avoids the often complex and time-consuming derivatization step. mdpi.comresearchgate.net This method provides good retention of polar analytes and can lead to increased sensitivity in the mass spectrometer due to the high organic content of the mobile phase. chromatographyonline.comsepscience.com
Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers advantages in terms of speed and resolution. tsijournals.comnih.gov UPLC systems utilize smaller particle size columns, leading to sharper peaks and faster analysis times compared to conventional HPLC. nih.gov This is particularly beneficial for high-throughput analysis of semicarbazide in various matrices. tsijournals.com
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) provides a sensitive and more accessible alternative to LC-MS/MS. researchgate.netnih.gov This method relies on the derivatization of semicarbazide with a fluorescent labeling agent to produce a highly fluorescent derivative. researchgate.netnih.gov An automated in-injector derivatization approach has been developed to reduce labor and increase sample throughput. nih.gov The method has been shown to be accurate and suitable for the determination of semicarbazide in various food samples. nih.gov
Example of HPLC-FLD Method for Semicarbazide:
| Parameter | Description | Reference |
|---|---|---|
| Labeling Reagent | 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC) | researchgate.net |
| Reaction Conditions | 40 °C for 10 minutes | researchgate.net |
| Column | Eclipse XDB-C8 | researchgate.net |
| LOD | 0.4 µg/kg | researchgate.net |
Advanced Sample Preparation and Extraction Methodologies
Effective sample preparation is crucial for removing interfering substances and concentrating the analyte before instrumental analysis.
A common initial step for the extraction of semicarbazide from food matrices is acid hydrolysis, often using hydrochloric acid, to release protein-bound semicarbazide. amazonaws.comtsijournals.comvliz.be Following extraction and derivatization, solid-phase extraction (SPE) is frequently employed for cleanup. amazonaws.comnih.gov SPE cartridges, such as those containing C18 or N-Propylethylenediamine (PSA), are used to selectively retain the derivatized semicarbazide while allowing interfering compounds to pass through. amazonaws.comtsijournals.com The choice of adsorbent is critical for effective purification. tsijournals.com
A more recent and streamlined approach is the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.comresearchgate.net A modified QuEChERS protocol coupled with HILIC-MS/MS has been developed for the rapid and efficient extraction of underivatized semicarbazide from complex matrices like crustaceans. mdpi.comresearchgate.net This method simplifies the sample preparation process, making it faster and more environmentally friendly. mdpi.com
Volumetric absorptive microsampling (VAMS) is another innovative technique that requires only a small sample volume and is not affected by hematocrit values, making it an efficient sampling method for bioanalytical applications. nih.gov
Modified QuEChERS and Solid-Phase Extraction Protocols
Traditional methods for the analysis of semicarbazide often involve complex and time-consuming steps, including chemical derivatization. researchgate.net To streamline this process, modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE) protocols have been developed.
The QuEChERS methodology, a type of dispersive solid-phase extraction (dSPE), has gained popularity for multi-residue analysis in food products due to its simplicity and efficiency. sigmaaldrich.com For semicarbazide analysis in challenging matrices like marine crustaceans, modified QuEChERS methods have been introduced. researchgate.net These methods often involve an extraction step followed by a cleanup procedure using specific sorbents to remove interfering substances. For instance, in the analysis of marine crustaceans, various adsorbents such as primary secondary amine (PSA), C18, Florisil, alumina (B75360) (Al2O3), and multi-walled carbon nanotubes (MWCNT) have been compared, with PSA being identified as a highly effective sorbent for purifying extracts before analysis. tsijournals.com Another modification involves the use of EMR-Lipid, a sorbent designed to remove fats, which has been compared to conventional PSA and C18 mixtures for cleaning up samples. researchgate.net
Solid-phase extraction (SPE) is another widely used technique for sample preparation, isolating one or more analytes from a liquid sample by adsorbing them onto a solid stationary phase. sigmaaldrich.com For semicarbazide analysis, SPE with polymeric phase cartridges has been employed following a one-step extraction and derivatization process. researchgate.net This approach provides a reliable and sensitive procedure for analyzing nitrofuran metabolite residues, including semicarbazide, in foods of animal origin. researchgate.net
A novel approach combines a modified QuEChERS pretreatment with hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS) for the direct detection of semicarbazide without derivatization. researchgate.net This significantly simplifies and shortens the analytical process. researchgate.net
Protein Precipitation and Microsampling Techniques
Protein precipitation is a common sample preparation step, particularly for biological samples, to remove proteins that can interfere with analysis. sigmaaldrich.com This is achieved by adding reagents like organic solvents (e.g., acetone) or acids (e.g., trichloroacetic acid) to cause the proteins to precipitate out of the solution. sigmaaldrich.comabcam.com The resulting supernatant, containing the analyte of interest, can then be further processed. In the context of analyzing compounds in biological matrices, protein precipitation is often followed by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Microsampling techniques have emerged as a valuable tool in analytical chemistry, offering advantages such as requiring smaller sample volumes. researchgate.netnih.gov Volumetric absorptive microsampling (VAMS) is one such technique that is not affected by hematocrit values, making it an efficient sampling method. researchgate.netnih.gov In one study, VAMS was used to quantify cyclophosphamide (B585) and its metabolite, 4-hydroxycyclophosphamide, where semicarbazide hydrochloride was used as a derivatizing agent for the metabolite. researchgate.netnih.gov The derivatized samples were then absorbed by VAMS and extracted using protein precipitation before analysis by UPLC-MS/MS. researchgate.netnih.gov This combination of microsampling and protein precipitation demonstrates a minimally invasive and efficient workflow for quantitative analysis. researchgate.netnih.gov
Method Validation and Performance Metrics in Analytical Chemistry
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable and accurate results. scispace.com The process involves evaluating several key performance parameters. scispace.comelementlabsolutions.com
Sensitivity, Selectivity, and Robustness Assessment
Sensitivity refers to the change in the analytical response corresponding to a change in the analyte concentration. demarcheiso17025.com For linear calibration, the sensitivity is represented by the slope of the calibration curve. demarcheiso17025.com
Selectivity , or specificity, is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com A highly selective method will produce a signal that is free from interference, minimizing the risk of false positives. elementlabsolutions.com
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. elementlabsolutions.com This is tested by intentionally varying parameters like pH, mobile phase composition, or column temperature to assess the impact on method performance. elementlabsolutions.comich.org
Quantification Limits and Linearity Range Determination
Quantification Limit (LOQ) is the lowest amount or concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The LOQ is a critical parameter for assays measuring low levels of compounds, such as impurities or contaminants. europa.eu For example, in the analysis of semicarbazide in marine crustaceans, an improved LC-MS/MS method reported a limit of detection (LOD) of 0.1 μg/kg and a LOQ of 0.3 μg/kg. tsijournals.com Another method for determining nitrofuran metabolites, including semicarbazide, achieved LODs in the range of 0.21 to 0.28 μg/kg and LOQs from 0.69 to 0.92 μg/kg. researchgate.net
Linearity of an analytical procedure is its ability, within a given range, to produce test results that are directly proportional to the concentration of the analyte. europa.eu The linearity is typically expressed by the correlation coefficient (r or r²) of the calibration curve. For most analytical methods, a correlation coefficient greater than 0.99 is considered acceptable. ijrpc.com For instance, a method for determining semicarbazide in foodstuffs showed excellent linearity with a correlation coefficient (R) greater than 0.998. researchgate.net Similarly, a modified QuEChERS method for analyzing pharmaceuticals reported a correlation coefficient over 0.998. nih.gov
The linear range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.comeuropa.eu For assay methods, this range is often established as 80-120% of the target analyte level. demarcheiso17025.com For impurity testing, the range typically starts from the LOQ. demarcheiso17025.com
The following tables summarize the performance metrics from various studies on the analysis of semicarbazide and other compounds, illustrating the typical ranges and values achieved.
Table 1: Linearity and Quantification Limits for Semicarbazide Analysis
| Analytical Method | Matrix | Linearity (Correlation Coefficient) | Limit of Quantification (LOQ) | Reference |
| HPLC-FLD with FPBA derivatization | Bread and Shrimp | 0.995 | 1.17 µg/L | researchgate.net |
| HPLC-FLD | Fish, Shrimp, Chicken | > 0.998 | 0.69 - 0.92 µg/kg | researchgate.net |
| LC-MS/MS | Marine Crustaceans | Not specified | 0.3 µg/kg | tsijournals.com |
| Colorimetric Method 1 | Flour Products | Not specified (Linearity Range: 8.0-180 ppm) | Not specified | uobaghdad.edu.iq |
| Colorimetric Method 2 | Flour Products | Not specified (Linearity Range: 0.5-30 ppm) | Not specified | uobaghdad.edu.iq |
Table 2: Performance Metrics for Related Analytical Methods
| Analytical Method | Analyte(s) | Linearity (Correlation Coefficient) | Limit of Quantification (LOQ) | Key Feature | Reference |
| UPLC-MS/MS with VAMS | Cyclophosphamide | Not specified (Range: 5-60,000 ng/mL) | 5 ng/mL | Utilized this compound for derivatization | researchgate.netnih.gov |
| UPLC-MS/MS with VAMS | 4-hydroxycyclophosphamide | Not specified (Range: 2.5-1,000 ng/mL) | 2.5 ng/mL | Utilized this compound for derivatization | researchgate.netnih.gov |
| LC-Orbitrap HRMS with modified QuEChERS | Pharmaceuticals | > 0.998 | 1.3 - 47 ng/g | - | nih.gov |
| HPLC-UV with VAMS | Acrylamide and Glycidamide | > 0.99 (Linear Range: 1.0-100.0 µg/mL) | 1.0 µg/mL | - | researchgate.net |
Semicarbazide-Sensitive Amine Oxidase (SSAO) Mechanistic Studies
The inhibition of SSAO by semicarbazide is a complex process that involves both reversible and irreversible steps, leading to the inactivation of the enzyme.
Semicarbazide acts as a specific, active-site-directed irreversible inhibitor of SSAO researchgate.net. The inhibition process is time-dependent and follows a two-step mechanism. Initially, semicarbazide binds to the enzyme in a reversible, competitive manner to form a non-covalent enzyme-inhibitor complex researchgate.net. This initial reversible binding is then followed by a slower, irreversible reaction that leads to the inactivation of the enzyme researchgate.net.
Where:
E is the free enzyme (SSAO).
I is the inhibitor (semicarbazide).
E-I is the reversible, non-covalent enzyme-inhibitor complex.
E-I * is the irreversibly inhibited enzyme species.
This kinetic model demonstrates that the interaction begins with a rapid equilibrium to form the initial complex, followed by a first-order reaction that results in the irreversible inhibition of the enzyme.
While allosteric modulation and biphasic inhibition have been observed for other inhibitors of SSAO, these mechanisms have not been described for semicarbazide itself. Studies on other compounds, such as imidazoline (B1206853) receptor ligands, have shown that they can modulate SSAO activity allosterically, sometimes resulting in biphasic inhibition patterns where the inhibitor can have different effects at different concentrations. However, the current body of research on semicarbazide's interaction with SSAO points towards a direct, active-site-directed mechanism rather than allosteric modulation or biphasic inhibition.
Kinetic Analysis of Enzyme Inhibition
Kinetic studies have been instrumental in quantifying the interaction between semicarbazide and SSAO, providing key parameters that describe the potency and mechanism of inhibition.
Detailed kinetic analysis of the inhibition of bovine lung SSAO by semicarbazide has yielded specific values for the key constants that define the two-step inhibition mechanism researchgate.net.
The inhibition constant (Ki) for the formation of the initial reversible enzyme-inhibitor complex has been determined to be 85 µM researchgate.net. This value represents the dissociation constant of the non-covalent E-I complex; a lower Ki value would indicate tighter initial binding.
The first-order rate constant (k2) for the subsequent irreversible inactivation of the enzyme has been determined to be 0.065 min-1 researchgate.net. This constant reflects the rate at which the reversible complex is converted to the irreversibly inhibited form of the enzyme.
These kinetic parameters provide a quantitative description of the efficiency of semicarbazide as an irreversible inhibitor of SSAO.
Kinetic Constants for the Inhibition of Bovine Lung SSAO by Semicarbazide
| Kinetic Parameter | Value | Description |
|---|---|---|
| Ki | 85 µM | Inhibition constant for the formation of the reversible enzyme-inhibitor complex. |
| k2 | 0.065 min-1 | First-order rate constant for the irreversible inactivation of the enzyme. |
The initial interaction of semicarbazide with SSAO is consistent with a competitive inhibition model researchgate.net. In this phase, semicarbazide competes with the substrate for binding to the active site of the enzyme. This is supported by the fact that the initial binding is reversible and can be overcome by increasing substrate concentrations.
The model for semicarbazide inhibition of SSAO can be summarized as an initial competitive, reversible binding to the active site, followed by a time-dependent, irreversible inactivation of the enzyme. This distinguishes it from classical reversible competitive or noncompetitive inhibitors.
Broader Implications for Enzyme Chemistry and Biological Systems
The study of this compound extends beyond its immediate chemical properties, offering significant insights into enzyme chemistry and eliciting wide-ranging effects on biological systems. Its interactions, particularly as an enzyme inhibitor, have provided a valuable chemical tool for researchers to probe enzyme mechanisms and understand complex physiological and pathological processes.
The primary implication of semicarbazide in enzyme chemistry is its role as a potent and characteristic inhibitor of a specific class of enzymes: the copper-containing amine oxidases. harvard.edu This group includes semicarbazide-sensitive amine oxidase (SSAO), also known as primary-amine oxidase. wikipedia.org Semicarbazide's inhibitory action on these enzymes is a cornerstone of their classification and has been instrumental in differentiating them from other amine oxidases, such as monoamine oxidase (MAO), which is insensitive to semicarbazide. wikipedia.org The mechanism of inhibition often involves the formation of a complex with the enzyme's active site, highlighting the reactivity of the carbonyl group present in these copper-dependent enzymes. harvard.eduresearchgate.net Research on bovine lung SSAO demonstrated that semicarbazide acts as an active-site-directed irreversible inhibitor. researchgate.net This specificity makes semicarbazide an essential reagent in studies aimed at elucidating the structure, function, and physiological relevance of SSAO.
The inhibition of SSAO by semicarbazide has profound implications for biological systems because SSAO itself is a multifunctional protein involved in various physiological and pathological pathways. nih.govnih.gov While initially considered a detoxification enzyme for endogenous and xenobiotic amines, SSAO's reaction products, such as aldehydes, ammonia (B1221849), and hydrogen peroxide, are now understood to have signaling roles in processes like glucose homeostasis and cell development. nih.govresearchgate.net Consequently, semicarbazide-induced inhibition can disrupt these pathways. Elevated SSAO activity is linked to conditions like diabetes mellitus, atherosclerosis, and obesity; therefore, its inhibition by compounds like semicarbazide is of significant research interest. wikipedia.org However, the enzymatic oxidation process itself can generate harmful products, which may contribute to vascular damage, suggesting a complex role for this enzyme system in health and disease. wikipedia.org
Beyond SSAO, semicarbazide is known to inhibit other critical enzymes, leading to broader systemic effects. These include:
Lysyl oxidase : This enzyme is vital for the cross-linking of collagen and elastin, which are essential proteins for the stability and structure of the extracellular matrix. fiocruz.br Inhibition of lysyl oxidase by semicarbazide can disrupt the integrity of connective tissues.
Glutamic acid decarboxylase : This enzyme is responsible for synthesizing the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). fiocruz.br Interference with this enzyme can have significant neurological consequences.
The ability of semicarbazide and its derivatives to bind with metal ions like copper or iron is a key aspect of their biological activity. medchemexpress.comwikipedia.org This chelating property is fundamental to its mechanism of inhibiting metalloenzymes. ijnrd.org The interaction with copper is particularly relevant for its inhibition of copper-containing amine oxidases. harvard.eduwikipedia.org This characteristic underpins the diverse biological activities attributed to semicarbazide derivatives, including their potential as antimicrobial and anticancer agents, by interfering with essential metal-dependent enzymatic pathways in pathogens or cancer cells. ijnrd.orgajchem-b.com Furthermore, studies have suggested that semicarbazide may act as an endocrine disruptor, exerting pleiotropic effects on various organs and systems, indicating its potential to interfere with hormonal regulation. fiocruz.br
The following tables summarize the key enzymatic interactions of semicarbazide and its observed effects on biological systems based on research findings.
Table 1: Key Enzymes Inhibited by Semicarbazide and Associated Implications
| Enzyme | Class | Key Function | Implications of Inhibition |
|---|---|---|---|
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Copper-Containing Amine Oxidase | Oxidative deamination of primary amines; cellular adhesion; glucose homeostasis. wikipedia.orgnih.govnih.gov | Disruption of amine metabolism, potential therapeutic target for diabetes and atherosclerosis, altered cell signaling. wikipedia.orgresearchgate.net |
| Lysyl Oxidase | Copper-Containing Amine Oxidase | Cross-linking of collagen and elastin, stabilization of extracellular matrix. fiocruz.br | Impaired integrity of connective tissues, potential effects on skeletal and cardiovascular systems. fiocruz.br |
| Glutamic Acid Decarboxylase | Decarboxylase | Synthesis of the neurotransmitter GABA. fiocruz.br | Potential disruption of neurotransmission in the central nervous system. fiocruz.br |
Table 2: Summary of Broader Biological System Effects of Semicarbazide
| System/Process | Observed Effects and Implications |
|---|---|
| Cardiovascular System | Inhibition of SSAO, which is found in vascular smooth muscle, may be involved in atherosclerosis and vascular damage. wikipedia.org |
| Nervous System | Inhibition of glutamic acid decarboxylase can affect GABAergic neurotransmission. fiocruz.br High or repeated exposure may lead to nerve damage. nj.gov |
| Endocrine System | Suggested to act as an endocrine disruptor with potential effects on sex steroid metabolism. fiocruz.br Can cause damage to the thyroid follicles and ovaries. medchemexpress.com |
| Metabolism | Affects glucose homeostasis through SSAO inhibition. nih.gov Can also impact hepatic metabolic enzyme activity. medchemexpress.com |
| Connective Tissues | Inhibition of lysyl oxidase can damage cartilage by impairing collagen and elastin cross-linking. fiocruz.brmedchemexpress.com |
Emerging Research Avenues and Future Directions in Semicarbazide Hydrochloride Chemistry
Integration with Materials Science for Novel Applications
The integration of semicarbazide (B1199961) hydrochloride and its derivatives into materials science is leading to the development of novel materials with unique and desirable properties. Researchers are exploring its potential in advanced electronics and functional composites.
One significant application is in the field of renewable energy, specifically in perovskite solar cells. Additives derived from semicarbazide hydrochloride have been shown to suppress deep-level traps in tin-based perovskite films. This suppression enhances the power conversion efficiency and improves the stability of the solar cells under illumination, demonstrating the compound's potential to contribute to more efficient and durable solar energy technology. smolecule.com
In another area of materials science, this compound serves as a nitrogen source for modifying composite catalytic materials. For instance, it has been used in the preparation of nitrogen-modified perovskite-type composite catalysts. mdpi.com The addition of this compound was found to be beneficial for forming more surface-active species, which are crucial for catalytic oxidation reactions. mdpi.com This modification can significantly enhance the catalytic performance and stability of the materials. mdpi.com
Furthermore, early research has identified intriguing physical properties in the parent compound itself. A 1972 study revealed that single crystals of this compound exhibit ferroelectric properties, with a Curie temperature of 21 °C. aip.org This finding suggests a potential, though less explored, avenue for its use in electronic components where ferroelectric materials are essential.
Development of Sustainable Synthetic Processes
In line with the growing emphasis on green chemistry, significant efforts are being made to develop sustainable and environmentally friendly methods for synthesizing semicarbazone derivatives from this compound. These methods aim to reduce or eliminate the use of hazardous solvents and reagents. hakon-art.com
A prominent green approach is the use of water as a solvent. Researchers have developed a highly efficient method for synthesizing pyrazole (B372694) derivatives by reacting this compound with dicarbonyl compounds under "on water" conditions, where the reaction occurs in a suspension or emulsion. rsc.orgrsc.org This method is advantageous as it avoids toxic hydrazine (B178648) and often eliminates the need for extensive product purification. rsc.orgrsc.org
Other sustainable methods involve the use of novel green solvents or solvent-free conditions.
Green Solvents: An array of semicarbazones has been synthesized by reacting this compound with substituted benzaldehydes in novel green solvents like ethyl lactate (B86563) and dimethyl isosorbide. geneseo.edu The study found that specific solvent:water ratios, such as 80:20 for ethyl lactate:water, produced high yields and purity. geneseo.edu
Solvent-Free Synthesis: An efficient procedure has been developed that involves simply grinding together this compound, sodium acetate (B1210297), and a carbonyl compound at room temperature. acs.orgresearchgate.net This mechanochemical approach is often superior to other methods as it can produce quantitative yields with no waste and avoids the need for solvents and tedious purification. researchgate.net
Catalyst-Free Conditions: Highly efficient synthesis of semicarbazones has also been achieved under catalyst-free conditions in aqueous methanol (B129727) at ambient temperature, offering excellent yields and simplifying the reaction setup. hakon-art.com
These green methodologies represent a significant shift towards more economical and environmentally benign chemical manufacturing. google.com
| Method | Key Features | Solvent/Conditions | Advantages | Reference |
|---|---|---|---|---|
| "On Water" Synthesis | Reaction of this compound with diketones. | Water (reflux) | Avoids toxic hydrazine, simple, efficient. | rsc.orgrsc.org |
| Green Solvents | Reaction with substituted benzaldehydes. | Ethyl Lactate/Water; Dimethyl Isosorbide/Water | High yield and purity, uses renewable solvents. | geneseo.edu |
| Solvent-Free Grinding | Grinding reagents with sodium acetate. | Solid state, room temperature | No solvent waste, quantitative yields, simple work-up. | acs.orgresearchgate.net |
| Catalyst-Free Aqueous Methanol | Reaction with various carbonyl compounds. | Aqueous Methanol, ambient temperature | No catalyst needed, excellent yields, mild conditions. | hakon-art.com |
Advanced in silico Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. Advanced in silico modeling techniques, such as Density Functional Theory (DFT) and molecular docking, provide deep insights into molecular structure, reactivity, and potential applications. researchgate.net
Several studies have employed DFT to analyze semicarbazide derivatives. For example, the synthesis of (E)‑1‑(3, 5 dibromo benzylidene) semicarbazide was accompanied by extensive computational analysis, including DFT calculations to study its molecular geometry, vibrational spectra, and other properties. researchgate.netscispace.com Such studies help in correlating the structural features of these molecules with their observed chemical and biological activities. researchgate.net
Molecular docking simulations are another powerful in silico tool used to predict the interaction of semicarbazide derivatives with biological targets. In a study on novel pyrimidine (B1678525) derivatives of semicarbazide, molecular docking was used to screen for antitubercular agents. eurekaselect.comresearchgate.net These computational methods allow researchers to predict binding affinities and modes of interaction, guiding the synthesis of more potent compounds. eurekaselect.com Similar in silico approaches have been used to investigate coumarin-based semicarbazones as potential enzyme inhibitors. mdpi.com
Thermophysical studies, combining experimental measurements with computational models, are also being used to explore the molecular interactions of this compound in different solvent systems. A comprehensive study on its behavior in aqueous deep eutectic solvent media provided insights into the solute-solvent interactions, which are fundamental to understanding its reactivity and guiding its application in various chemical processes. acs.org
| Modeling Technique | Application/Focus | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Characterization of new semicarbazide derivatives. | Molecular geometry, vibrational frequencies, electronic properties, reactivity. | researchgate.netscispace.commdpi.com |
| Molecular Docking | Screening for antitubercular and enzyme inhibitory activity. | Prediction of binding energy and interaction with biological targets. | eurekaselect.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Analysis of molecular stability in solution. | Understanding the stability and behavior of derivatives in water. | researchgate.net |
| Thermophysical Modeling | Study of molecular interactions in solution. | Characterization of solute-solvent interactions (hydrophilic/hydrophobic). | acs.org |
Exploration of New Catalytic Roles for Semicarbazide Derivatives
The utility of this compound extends into the realm of catalysis, not just as a precursor but as a key component in the development of new catalytic systems.
Research has shown that nitrogen-modified composite catalysts prepared using this compound exhibit high performance in the catalytic combustion of methane. mdpi.com In this work, this compound was identified as the best nitrogen source among several tested, leading to a composite catalyst with high surface oxygen content and superior catalytic performance, even more effective than some noble metal oxides. mdpi.com The stability of the composite catalyst was also effectively improved by the modification with this compound. mdpi.com
Derivatives of semicarbazide are also central to semicarbazide-sensitive amine oxidases (SSAO), which are copper-containing enzymes. oup.com These enzymes catalyze the oxidative deamination of primary amines, and their activity has been implicated in various physiological and pathological processes, including the oxidation of low-density lipoprotein (LDL), suggesting a catalytic role in biological systems. oup.com
Furthermore, this compound is used in multi-component reactions where specific catalyst systems are employed to facilitate the synthesis of complex molecules. For example, a p-TSA/NaOAc catalyst system has been used for the one-pot reaction of aldehydes, 2-naphthol, and this compound to produce 4-semicarbazonoalkyl-2-naphthols. researchgate.net This highlights its role as a crucial reagent within broader catalytic strategies. researchgate.net
Innovative Analytical Platforms for Chemical Sensing
The classic reaction of this compound with aldehydes and ketones to form crystalline semicarbazones with sharp melting points remains a fundamental method in analytical chemistry for the identification and characterization of carbonyl compounds. nih.govfishersci.sescimplify.comchemicalbook.com This derivatization technique is a cornerstone of qualitative organic analysis. sathyabama.ac.in
Building on this principle, this compound is used in more advanced analytical platforms. It serves as a reagent in thin-layer chromatography for detecting α-keto acids. smolecule.com The reaction forms colored complexes that can be visualized, enabling sensitive detection. smolecule.com This application is crucial in various biochemical and clinical analyses.
Moreover, the formation of semicarbazones is utilized for the separation of carbonyl compounds from complex mixtures. The derivatives can be adsorbed onto silica (B1680970) gel from a solution, effectively isolating them from other components. The original carbonyl compound can then be regenerated through hydrolysis, providing a robust method for purification. fishersci.sechemicalbook.com The specificity of the reaction between semicarbazide and carbonyl groups makes it a reliable tool for analytical sensing and separation platforms. numberanalytics.com
Q & A
Basic: How to determine the optimal concentration of semicarbazide hydrochloride for neutralizing streptomycin in microbiological assays?
Methodological Answer:
- Step 1: Identify the test organism (e.g., Bacillus subtilis ATCC 6633) and incubation temperature (30°C vs. 37°C). For B. subtilis, start with 1.5 mg/mL semicarbazide HCl to neutralize 100 µg/mL streptomycin during 180 min incubation at 30°C .
- Step 2: Adjust concentration based on incubation time. For 30 min at 30°C, use 2.0 mg/mL; for 37°C, increase to 3.0–4.0 mg/mL .
- Step 3: Validate with control assays to ensure semicarbazide does not inhibit the organism itself (e.g., Sarcina lutea is inhibited at 6.0 mg/mL) .
Basic: What are the best practices for preparing and storing this compound stock solutions?
Methodological Answer:
- Preparation: Dissolve in 50 mM potassium phosphate buffer (pH 7.4) for derivatization (2 M working concentration) or DMSO (246.57 mM solubility) for biological assays .
- Storage: Store powder at -20°C for 3 years; solutions at -80°C for 2 years. Avoid repeated freeze-thaw cycles .
- Safety: Use gloves and eye protection; handle in fume hoods due to potential carcinogenicity .
Basic: How to optimize this compound derivatization in blood sample preparation?
Methodological Answer:
- Step 1: Apply 10–50 µL of 2 M semicarbazide HCl to dried blood spot (DBS) paper. Dry for 2 h before adding analyte .
- Step 2: Test derivatization efficiency via LC-MS/MS, adjusting volumes (e.g., 20 µL optimal for cyclophosphamide analysis) .
- Step 3: Validate recovery rates using internal standards (e.g., ¹³C/¹⁵N-labeled semicarbazide for isotopic correction) .
Advanced: How to synthesize and characterize metal complexes using semicarbazide-derived ligands?
Methodological Answer:
- Synthesis: React semicarbazide HCl with 2,5-diamino-1,3,4-thiadiazole under reflux (ethanol, triethylamine) to form tridentate ligands. Coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) via S and N atoms .
- Characterization:
Advanced: How to resolve discrepancies in semicarbazide’s antibiotic-neutralizing effects across drug classes?
Methodological Answer:
- Step 1: Compare structural targets. Semicarbazide neutralizes aminoglycosides (e.g., kanamycin) at 1.0–1.5 mg/mL but not penicillins, likely due to β-lactam ring stability .
- Step 2: Validate with dual-assay systems. For example, use B. subtilis for streptomycin neutralization and S. aureus for kanamycin, controlling for temperature (30°C vs. 37°C) .
- Step 3: Assess interference using HPLC to quantify residual antibiotic activity post-neutralization .
Advanced: How to evaluate the genotoxic potential of this compound in vitro?
Methodological Answer:
- DNA Damage Assay: Incubate semicarbazide (1–10 mM) with Cu(II) and ³²P-labeled DNA fragments (e.g., c-Ha-ras-1 proto-oncogene). Detect strand breaks via gel electrophoresis .
- Mechanistic Insight: Use electron paramagnetic resonance (EPR) to confirm carbamoyl radical (·CONH₂) formation, which induces sequence-specific damage at thymine/cytosine residues .
- Controls: Include catalase (inhibits H₂O₂-mediated damage) and bathocuproine (chelates Cu(I)) to differentiate oxidative vs. radical pathways .
Advanced: How to analyze thermal decomposition products of this compound?
Methodological Answer:
- Techniques: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition stages (onset at ~170°C) .
- Structural Analysis: Post-decomposition, characterize residues via FT-IR (loss of NH₂ peaks) and XRD to identify crystalline byproducts (e.g., ammonia, cyanuric acid) .
- Safety: Conduct in inert atmospheres (N₂) to prevent explosive gas formation .
Advanced: What considerations apply when using isotopically labeled semicarbazide (e.g., ¹³C/¹⁵N₂) in tracer studies?
Methodological Answer:
- Isotopic Purity: Verify ≥98% purity via NMR or LC-HRMS to avoid interference in quantitative assays .
- Application: Use in mass spectrometry for detecting nitrofuran metabolites in food (e.g., SEM in shrimp). Spike with ¹³C/¹⁵N₂-SEM HCl as an internal standard .
- Handling: Store labeled compounds at 0–6°C; minimize light exposure to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
